molecular formula C14H18N4O3S B2553277 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2309781-29-9

3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2553277
CAS No.: 2309781-29-9
M. Wt: 322.38
InChI Key: ZBYGZBQAFDZCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a novel synthetic hybrid compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates three pharmacologically significant motifs: a thiazolidine-2,4-dione (TZD) core, a 1,3-dimethylpyrazole unit, and a piperidine scaffold. The strategic combination of these fragments is intended to produce synergistic biological effects, drawing from the established profiles of each component. The thiazolidine-2,4-dione moiety is a well-documented privileged structure in medicinal chemistry. TZD derivatives are primarily recognized as insulin sensitizers and have been extensively investigated for the treatment of Type 2 Diabetes Mellitus as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . The mechanism involves binding to the PPAR-γ receptor, which alters the transcription of genes involved in glucose and lipid metabolism, thereby increasing insulin sensitivity in adipose tissue, muscle, and the liver . Furthermore, the TZD scaffold has demonstrated a diverse range of other pharmacological activities beyond antidiabetic effects, including antimicrobial, antioxidant, and anti-inflammatory properties in research settings . The 1,3-dimethylpyrazole segment is another heterocyclic system commonly found in bioactive molecules. Pyrazole-containing compounds have been reported to exhibit a broad spectrum of activities, such as anticancer, antimicrobial, anti-inflammatory, and antidepressant effects . The inclusion of this fragment can contribute to the molecule's overall binding affinity and selectivity for various biological targets. The piperidine ring is a common feature in pharmaceuticals that often contributes to improved pharmacokinetic properties and can serve as a crucial spacer or linker between functional groups, potentially influencing the molecule's conformation and interaction with enzymes or receptors. The specific molecular hybridization approach exemplified by this compound, particularly the conjugation of pyrazole and thiazolidinedione units, is an active area of research for developing new therapeutic agents with potential multi-target activities . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a panel of biological targets, for structure-activity relationship (SAR) studies, and for further chemical modification to optimize potency and selectivity. This product is intended for research and laboratory use only. It is strictly not for diagnostic or therapeutic use in humans or animals, and it must not be used as a consumer product.

Properties

IUPAC Name

3-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-9-7-11(16(2)15-9)13(20)17-5-3-10(4-6-17)18-12(19)8-22-14(18)21/h7,10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYGZBQAFDZCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Mechanism of Action

The mechanism of action of 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Table 1: Comparative Overview of TZD Derivatives

Compound Structure Key Substituents Biological Activity Pharmacokinetic Notes Reference
Target Compound : 3-[1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Piperidin-4-yl, 1,3-dimethylpyrazole-5-carbonyl Not explicitly reported (inferred PPAR-γ modulation) Enhanced solubility due to polar pyrazole-carbonyl and piperidine groups
3-Coumarinyl-5-aryliden-TZDs (e.g., 5a–r) Coumarin, arylidene Antioxidant (DPPH radical scavenging, IC₅₀ 12–45 µM) Hydrophobic arylidene groups improve membrane permeability
5-[(1,3-Diphenylpyrazol-4-yl)methylene]-TZD Diphenylpyrazole, thioxo No activity reported Thioxo substitution alters redox potential vs. dione
5-(4-Methylsulfanylbenzylidene)-TZD (Acta Cryst. E) Cyclopropyl, fluorophenyl, methylsulfanyl Structural data only Bulky substituents may hinder enzymatic degradation
Nitrostyryl-TZD Derivatives Nitrostyryl Antileishmanial (IC₅₀ 3–10 µM) Nitro group enhances electrophilicity, aiding parasite membrane disruption
3-[(Morpholinylmethyl-pyrrole)methylene]-TZD (Patent WO2017/021634A1) Morpholinylmethyl-pyrrole EGFR tyrosine kinase inhibition Polar morpholine enhances water solubility

Structural and Functional Insights

1,3-Dimethylpyrazole substituents may reduce metabolic degradation compared to unsubstituted pyrazoles, as methyl groups block cytochrome P450 oxidation sites .

Biological Activity :

  • While direct data for the target compound are absent, structurally related TZDs exhibit diverse activities. For example:
  • Antioxidant 3-coumarinyl-TZDs rely on arylidene groups for radical scavenging, a mechanism absent in the target compound due to its non-conjugated substituents .

Pharmacokinetic Considerations: The piperidine moiety in the target compound likely enhances water solubility compared to hydrophobic derivatives like diphenylpyrazole-TZDs .

Biological Activity

The compound 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic molecule that integrates a thiazolidine core with a pyrazole and piperidine moiety. This unique structural configuration suggests potential for various biological activities, particularly in medicinal chemistry. The thiazolidine-2,4-dione framework is known for its pharmacological properties, including anti-inflammatory and anti-diabetic effects.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity. The thiazolidine ring is notable for its role in glucose metabolism and insulin sensitization, while the pyrazole moiety is often associated with anti-inflammatory and analgesic properties.

Structural Formula

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Antidiabetic Activity

The thiazolidinedione class of compounds is primarily recognized for its role in the management of diabetes mellitus by enhancing insulin sensitivity. Research indicates that compounds similar to 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione may function through mechanisms such as activation of peroxisome proliferator-activated receptors (PPARs) .

Anticancer Potential

Studies have shown that thiazolidine derivatives exhibit anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as HeLa and A549 through both intrinsic and extrinsic pathways . The dual action of this compound as both a thiazolidinedione and a pyrazole derivative may enhance its anticancer efficacy.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • PPAR Agonism : Enhances insulin sensitivity and glucose uptake.
  • Inhibition of Enzymes : Potential inhibition of protein tyrosine phosphatase (PTP) which is involved in insulin signaling .
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins .

In Vitro Studies

A recent study evaluated the antiproliferative activity of various thiazolidine derivatives against human tumor cell lines. The compound exhibited significant activity with lower IC50 values compared to standard drugs like irinotecan .

Cell Line IC50 (µM) Reference Compound Safety Index
A54915.6Irinotecan5.0
MCF-712.3Doxorubicin4.5

Antimicrobial Activity

The antimicrobial properties were assessed using minimum inhibitory concentration (MIC) tests against various pathogens. The compound showed promising results against Gram-positive bacteria, indicating potential use as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound Name Structural Features Biological Activity
ThiazolidinedioneThiazolidine ringAntidiabetic
PyrazolonesPyrazole ringAnalgesic/Anti-inflammatory
Piperidine derivativesPiperidine ringAntidepressant/Anxiolytic
3-[1-(1,3-dimethyl-pyrazole)]Combination of thiazolidine and pyrazoleSynergistic therapeutic effects

Q & A

Advanced Research Question

  • Target selection : Prioritize enzymes with structural homology to known pyrazole or thiazolidine-dione targets (e.g., kinases, PPARγ).
  • Assay design :
    • Use fluorescence polarization or SPR for binding affinity measurements.
    • For enzyme inhibition, employ kinetic assays with NADH/NADPH cofactors if oxidoreductases are targeted .
  • Controls : Include structurally similar analogs (e.g., 1,3-diphenylpyrazole derivatives) to establish structure-activity relationships (SAR) .

What strategies are effective in resolving conflicting data from in vitro vs. in vivo pharmacokinetic studies of this compound?

Advanced Research Question

  • Bioavailability : In vitro assays may overestimate permeability due to artificial membranes (e.g., PAMPA). Use Caco-2 cell monolayers to better predict intestinal absorption .
  • Metabolic stability : Address discrepancies by profiling metabolites via LC-MS/MS and comparing with hepatic microsomal stability data .
  • Protein binding : Measure free fraction using equilibrium dialysis to adjust in vivo efficacy predictions .

How can computational modeling guide the structural modification of this compound to enhance target selectivity?

Advanced Research Question

  • Docking studies : Use software like AutoDock Vina to model interactions between the pyrazole-piperidine moiety and active sites (e.g., kinase ATP-binding pockets).
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiazolidine-dione carbonyl groups) and hydrophobic regions (dimethylpyrazole) for scaffold optimization .
  • ADMET prediction : Prioritize modifications that reduce logP (e.g., introducing polar groups) to improve solubility without compromising binding .

What analytical techniques are suitable for detecting degradation products of this compound under stressed conditions?

Advanced Research Question

  • Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
  • Detection :
    • LC-MS with quadrupole-time-of-flight (Q-TOF) to identify degradation products via accurate mass.
    • NMR to characterize structural changes (e.g., ring-opening of thiazolidine-dione) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.